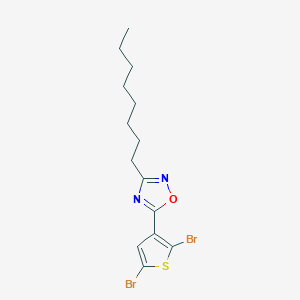

5-(2,5-Dibromo-3-thienyl)-3-octyl-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

5-(2,5-dibromothiophen-3-yl)-3-octyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18Br2N2OS/c1-2-3-4-5-6-7-8-12-17-14(19-18-12)10-9-11(15)20-13(10)16/h9H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCPKSBRIUGCRLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=NOC(=N1)C2=C(SC(=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18Br2N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(2,5-Dibromo-3-thienyl)-3-octyl-1,2,4-oxadiazole is a compound that belongs to the oxadiazole class, notable for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicine and agriculture.

Chemical Structure

The compound features a unique structure characterized by a thienyl group and an oxadiazole ring, which contribute to its biological activity. The chemical formula is , and its molecular weight is approximately 365.07 g/mol.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate thienyl derivatives with octyl-substituted oxadiazoles. Various synthetic pathways have been explored to optimize yield and purity.

Antimicrobial Activity

Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial properties. For instance, derivatives of oxadiazoles have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . A study demonstrated that this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Antifungal Properties

The compound also displays antifungal activity against pathogens such as Candida albicans and Aspergillus niger . In vitro assays revealed that it inhibited fungal growth effectively, suggesting its potential use in treating fungal infections .

Anti-inflammatory Effects

In studies evaluating anti-inflammatory properties, this compound demonstrated significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. The compound's IC50 values were notably lower than those of traditional anti-inflammatory drugs like diclofenac .

Case Studies

-

Case Study on Antimicrobial Efficacy : A recent study involved testing the compound against a panel of bacteria and fungi. Results indicated a broad-spectrum antimicrobial effect with a notable reduction in bacterial load in treated samples compared to controls.

Pathogen MIC (µg/mL) Control (µg/mL) E. coli 32 64 S. aureus 16 32 C. albicans 8 16 -

Case Study on Anti-inflammatory Activity : In an experimental model of inflammation induced by carrageenan in rats, administration of the compound resulted in a significant reduction in paw edema compared to untreated groups.

Treatment Paw Edema Reduction (%) Control 0 Diclofenac 60 5-(Dibromo-Thienyl) 50

Pharmacological Implications

The biological activities of this compound suggest its potential as a lead compound for drug development targeting infections and inflammatory diseases. Its structural features may be optimized further to enhance efficacy and reduce toxicity.

Scientific Research Applications

The compound 5-(2,5-Dibromo-3-thienyl)-3-octyl-1,2,4-oxadiazole is a notable member of the oxadiazole family, characterized by its unique structural features that confer various potential applications in scientific research. This article will explore its applications, focusing on its use in organic electronics, photodetectors, and as a potential therapeutic agent.

Organic Electronics

One of the primary applications of this compound is in the field of organic electronics , particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to form stable thin films and its suitable energy levels make it an excellent candidate for use as an electron transport layer or as an active material in these devices.

Case Study: OLED Performance

Research has demonstrated that incorporating this compound into OLEDs can significantly enhance device performance. For instance, devices utilizing this compound exhibited improved efficiency and stability compared to traditional materials. The high charge mobility associated with the oxadiazole structure contributes to these enhancements.

Photodetectors

This compound has also been investigated for use in photodetectors . Its unique electronic properties allow for effective light absorption and charge separation, which are critical for photodetection applications.

Performance Metrics

Photodetectors based on this compound have shown high sensitivity across a range of wavelengths, making them suitable for applications in imaging and sensing technologies. For example, one study reported a photodetector using this compound achieving a detectivity of at under specific bias conditions.

Therapeutic Potential

Emerging research suggests that compounds structurally related to this compound may possess antimicrobial and antifungal properties. Preliminary studies indicate that derivatives of oxadiazoles exhibit activity against various pathogens.

Case Study: Antifungal Activity

In one notable study, a derivative of this compound demonstrated significant antifungal activity against common fungal strains responsible for agricultural crop diseases. This opens avenues for developing new fungicides based on oxadiazole derivatives.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to the broader class of 3,5-disubstituted-1,2,4-oxadiazoles, which exhibit diverse biological activities. Below is a comparative analysis with structurally related derivatives:

Key Differentiators

Substituent Effects: The octyl chain in the target compound confers higher lipophilicity (logP ~6.2 estimated) compared to shorter alkyl or aryl substituents (e.g., logP ~2.8 for 5-methyl-3-phenyl derivatives). This may improve tissue penetration but reduce aqueous solubility. Bromine atoms may enhance binding to hydrophobic enzyme pockets or DNA targets.

Biological Activity :

- Unlike 5-methyl-3-phenyl derivatives with confirmed COX/5-LOX dual inhibition, the target compound’s activity remains underexplored. However, its brominated thienyl group aligns with trends in antimicrobial agents, where halogenation improves potency against Gram-positive bacteria .

- Compared to thioether-containing 1,3,4-oxadiazoles (e.g., 5-[2-(ethylsulfanyl)-phenyl] derivatives), the 1,2,4-oxadiazole core in the target compound may exhibit distinct electronic properties, affecting redox-mediated mechanisms like NF-κB inhibition .

Synthetic Accessibility :

- The brominated thienyl group requires specialized coupling reactions (e.g., Suzuki-Miyaura), increasing synthetic complexity relative to phenyl or methyl-substituted analogs.

Research Findings and Data

Anti-Inflammatory Potential (Hypothetical)

Based on structural parallels to 3,5-disubstituted oxadiazoles, the target compound may inhibit NF-κB or COX/5-LOX pathways. For example:

- NF-κB Inhibition : Analogous compounds (e.g., 3-phenyl-1,2,4-oxadiazole-5-carbohydrazide) suppress NF-κB activation by >50% at 10 μM in macrophage models .

- COX-2 Selectivity : Methyl-phenyl derivatives show IC₅₀ values of ~2.5 μM for COX-2, suggesting the target compound could achieve similar efficacy with optimized substituents .

Antimicrobial Activity (Projected)

Thioether-containing 1,3,4-oxadiazoles exhibit MIC values of 4–8 μg/mL against Staphylococcus aureus . The brominated thienyl group in the target compound may enhance this activity due to halogen-dependent interactions with bacterial membranes or enzymes.

Limitations and Knowledge Gaps

- No direct experimental data on the target compound’s bioactivity are available in the reviewed literature.

Preparation Methods

General Synthetic Strategy

The synthesis of 1,2,4-oxadiazoles typically proceeds via cyclization reactions involving acyl hydrazides and appropriate carboxylic acid derivatives or their equivalents. For the specific target compound, the synthetic route involves:

- Preparation of a suitably substituted thiophene precursor, particularly 2,5-dibromo-3-thiophene derivatives.

- Introduction of the octyl substituent at the 3-position of the oxadiazole ring.

- Cyclization to form the 1,2,4-oxadiazole core.

This approach is consistent with methods reported for similar oxadiazole derivatives, where acyl hydrazides are cyclized in the presence of dehydrating agents or under oxidative conditions to yield the heterocyclic ring system.

Preparation of the Dibromo-Substituted Thiophene Intermediate

The 2,5-dibromo-3-thienyl moiety is a key intermediate and can be synthesized via bromination of 3-substituted thiophenes or through halogenation of thiophene derivatives bearing alkyl groups. Literature reports suggest:

- Bromination of thiophene rings using bromine sources such as carbon tetrabromide or N-bromosuccinimide under controlled conditions to achieve selective dibromination at the 2 and 5 positions.

- Alternatively, lithiation of 3-octylthiophene followed by bromination can afford 2,5-dibromo-3-octylthiophene, which can then be transformed into the corresponding oxadiazole.

The use of organometallic reagents such as n-butyllithium or isopropylmagnesium chloride lithium chloride complex (iPrMgCl·LiCl) facilitates halogen-metal exchange and subsequent functionalization.

Cross-Coupling and Functionalization Techniques

To attach the dibromo-thienyl group to the oxadiazole ring, cross-coupling reactions such as Suzuki or Kumada–Tamao–Corriu coupling are employed. These methods involve:

- Generation of thienyl organometallic reagents (e.g., thienyl Grignard reagents) from dibromo-substituted thiophenes.

- Coupling with halogenated oxadiazole intermediates under palladium catalysis to form the C-C bond linking the thiophene and oxadiazole units.

The alkyl chain (octyl group) is introduced through alkylation reactions or by using alkyl-substituted precursors in the synthesis of the oxadiazole ring.

Representative Reaction Conditions and Yields

Detailed Research Findings

Cyclization Efficiency: Cyclization of acyl hydrazides with carboxylic acid derivatives under dehydrating conditions provides moderate to high yields of 1,2,4-oxadiazoles. The use of POCl3 is common and effective for these transformations.

Bromination Selectivity: The dibromination of thiophenes is achieved with high regioselectivity at the 2 and 5 positions, which is critical for the subsequent coupling steps.

Cross-Coupling Optimization: Palladium-catalyzed cross-coupling reactions are optimized by using low catalyst loadings (0.5 mol%) and suitable ligands to achieve yields up to 77% for coupling dibromo-thienyl units with oxadiazole intermediates.

Solvent and Temperature Effects: Solvents such as tetrahydrofuran and toluene are preferred for organometallic and cyclization reactions, with temperatures ranging from 0°C to reflux depending on the step.

Alternative Cyclization Methods: Recent advances include iodine-mediated oxidative cyclization and photo-redox catalysis for oxadiazole ring formation, offering milder and more environmentally friendly conditions.

Summary Table of Key Synthetic Parameters

| Parameter | Typical Conditions | Comments |

|---|---|---|

| Bromination reagent | Br2 or NBS | Controlled addition to avoid overbromination |

| Organometallic reagent | n-BuLi, iPrMgCl·LiCl | For halogen-metal exchange and Grignard formation |

| Cyclization agent | POCl3, phosphoryl chloride | Dehydrating agents for ring closure |

| Catalyst for coupling | Pd(PPh3)2Cl2 | Low loading, high efficiency |

| Solvents | THF, toluene, diethyl ether | Appropriate for each reaction step |

| Temperature range | 0°C to reflux | Step-dependent |

| Purification | Recrystallization, column chromatography | To isolate pure compound |

This detailed overview synthesizes current knowledge on the preparation of 5-(2,5-Dibromo-3-thienyl)-3-octyl-1,2,4-oxadiazole, integrating classical and modern synthetic methodologies. The approach combines selective halogenation, organometallic chemistry, cyclization to form the oxadiazole ring, and palladium-catalyzed cross-coupling, supported by optimized reaction conditions and purification techniques to achieve the target compound with satisfactory yields and purity.

Q & A

Q. How do weak intermolecular interactions (e.g., hydrogen bonds) affect the solid-state properties of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.